Pestalopyrone

Description

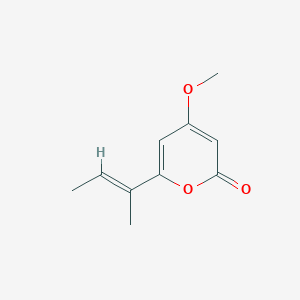

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

6-[(E)-but-2-en-2-yl]-4-methoxypyran-2-one |

InChI |

InChI=1S/C10H12O3/c1-4-7(2)9-5-8(12-3)6-10(11)13-9/h4-6H,1-3H3/b7-4+ |

InChI Key |

HOXZLCMLRLXRIN-QPJJXVBHSA-N |

SMILES |

CC=C(C)C1=CC(=CC(=O)O1)OC |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=CC(=O)O1)OC |

Canonical SMILES |

CC=C(C)C1=CC(=CC(=O)O1)OC |

Synonyms |

pestalopyrone |

Origin of Product |

United States |

Origin and Occurrence of Pestalopyrone

Host Plant Associations and Ecological Niches of Pestalopyrone-Producing Fungi

The fungi that produce this compound occupy diverse ecological roles and form associations with a variety of host plants. Understanding these relationships provides insight into the natural environments where this compound is synthesized.

| Fungal Species | Host Plant(s) | Ecological Niche |

| Pestalotiopsis virgatula | Eucalyptus camaldulensis, Rambutan, Mangrove species | Pathogenic (leaf blight, fruit rot), Endophytic |

| Pestalotiopsis kenyana | Zanthoxyllum schinifolium, Myrica rubra, Photinia serrulata, Camellia oleifera | Pathogenic (leaf spot) |

| Nigrospora sp. | Gongronema latifolium, Black mangrove (Avicennia germinans), Pluchea dioscoridis | Endophytic |

| Phomatospora bellaminuta | Various (as part of decaying organic matter) | Saprobic (terrestrial and aquatic environments) |

| Aspergillus pseudonomiae | Not specifically documented in relation to this compound production. The genus Aspergillus is ubiquitous. | Saprophytic, Pathogenic (opportunistic), Endophytic |

Endophytic Relationships in Terrestrial Plants

Endophytic fungi live, at least for part of their life cycle, within the tissues of host plants without causing any apparent disease. The relationship can be symbiotic, where both organisms benefit, or in some cases, the fungus can become pathogenic. The production of secondary metabolites like this compound is a key aspect of these interactions.

Torreya taxifolia

The endangered Florida torreya (Torreya taxifolia) has been a significant subject of study regarding its decline, and research has pointed to the role of endophytic fungi. Scientists have consistently isolated the filamentous fungus Pestalotiopsis microspora from both diseased and symptomless T. taxifolia trees. researchgate.net Laboratory cultures of this fungus have been shown to produce this compound, along with related compounds such as hydroxythis compound and pestaloside. researchgate.netnih.gov When introduced to healthy greenhouse-grown torreya trees, P. microspora can induce disease symptoms similar to those observed in the wild, and both this compound and hydroxythis compound have been isolated from these artificially infected plants. researchgate.net This suggests that this compound acts as a phytotoxin, contributing to the disease symptoms observed in the declining Torreya taxifolia population. researchgate.net

Rubia podantha Diels

In a different ecological context, new derivatives of pyrones, named pestalopyrones A-D, were isolated from the endophytic fungus Pestalotiopsis neglecta S3. nih.gov This fungus was derived from the fresh stems of Rubia podantha Diels, a plant belonging to the Rubiaceae family. nih.gov The discovery of these unique tricyclic pyrone derivatives highlights the chemical diversity that can be found within the secondary metabolites of endophytic fungi from different host plants. nih.gov

Zanthoxylum schinifolium

Leaf spot disease in Zanthoxylum schinifolium has been linked to the fungus Pestalotiopsis kenyana. Research has identified this compound as a mycotoxin produced by this pathogenic fungus. nih.gov The application of purified this compound to healthy leaves of Z. schinifolium induced symptoms characteristic of the leaf spot disease, including a decrease in chlorophyll (B73375) and soluble sugar content. nih.gov This indicates that this compound is a virulence factor that aids P. kenyana in the infection of its host plant. nih.gov The compound has also been identified in other Pestalotiopsis species known to cause diseases in various plants, such as P. oenotherae and P. guepinii, the latter being responsible for twig blight in hazelnuts. nih.gov

Associations with Mangrove Ecosystems

Mangrove ecosystems are unique, saline coastal environments that harbor a rich biodiversity of microorganisms, including endophytic fungi. These fungi are adapted to the challenging conditions of their habitat and are a source of novel secondary metabolites.

Isolation and Purification Methodologies of Pestalopyrone

Fungal Fermentation and Culture Conditions

Fungal fermentation is the initial step for producing pestalopyrone. Various fungal species are known to produce this compound, with Pestalotiopsis species being prominent producers. researchgate.netcore.ac.uknih.govmdpi.com The choice of culture medium and growth conditions significantly influences metabolite production. researchgate.net

Studies have utilized different media for cultivating this compound-producing fungi. For instance, Pestalotiopsis guepinii has been grown on potato broth medium supplemented with 2% glucose. researchgate.netcore.ac.uk Cultures are typically incubated under stationary conditions in the dark at temperatures around 27°C for a specific duration, such as 7 days. researchgate.netcore.ac.uk Another study involving an endophytic fungus from Manihot utilisima utilized sterile rice medium for fermentation over 21 days. gsconlinepress.com Pestalotiopsis microspora has been cultured in the laboratory, and its ability to produce this compound has been characterized from axenic fungal cultures. nih.gov Endophytic fungi from Costa Rica producing this compound were cultured at 25°C in rich seed media containing peptone, dextrose, yeast extract, and malt (B15192052) extract, initially shaken at 150 rpm for 7 days, followed by the addition of malt extract and HP-20 resin for a further 21 days under the same conditions. nih.gov

Table 1: Examples of Fungal Fermentation Conditions for this compound Production

| Fungal Species | Medium | Temperature (°C) | Duration | Conditions | Source |

| Pestalotiopsis guepinii | Potato broth + 2% glucose | 27 | 7 days | Stationary, dark | researchgate.netcore.ac.uk |

| Endophytic fungus from M. utilisima | Sterile rice medium | Not specified | 21 days | Not specified | gsconlinepress.com |

| Pestalotiopsis microspora | Axenic fungal cultures | Not specified | Not specified | Laboratory culture | nih.gov |

| Endophytic fungus from Costa Rica | Peptone, dextrose, yeast extract, malt extract | 25 | 7 + 21 days | 150 rpm shaking | nih.gov |

Extraction Techniques from Mycelial Biomass and Culture Filtrates

This compound can be found in both the fungal mycelium and the culture filtrate, although it has been reported as a lipophilic metabolite primarily found in the culture filtrate. researchgate.netcore.ac.uk Extraction methods aim to recover the compound from these fungal growth components.

For culture filtrates, liquid-liquid extraction is a common technique. After fermentation, the culture filtrate is typically separated from the mycelial biomass, often by filtration and centrifugation. researchgate.netcore.ac.uk The filtrate can then be extracted with organic solvents such as ethyl acetate (B1210297) (EtOAc). researchgate.netcore.ac.uk For example, lyophilized culture filtrate of P. guepinii was dissolved in water and extracted multiple times with EtOAc. researchgate.netcore.ac.uk In another approach, the culture filtrate of Pestalotiopsis sp. was extracted with EtOAc at pH 5. core.ac.uk Organic extracts are usually combined, dehydrated (e.g., with Na₂SO₄), and evaporated under reduced pressure to yield a crude extract. researchgate.netcore.ac.uk

Extraction from mycelial biomass has also been performed. For instance, extraction of mycelium has been accomplished by sonication in ethanol. nih.gov In some studies, both the mycelium and culture medium are extracted, for example, with ethyl acetate. d-nb.info

Chromatographic Separation Strategies for Isolation

Chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and obtaining a pure sample. Various chromatographic methods have been successfully applied.

Thin-layer chromatography (TLC) is often used for preliminary separation and monitoring fractions. Preparative TLC with solvent systems like CHCl₃-i-PrOH (9.5:0.5, v:v) or petroleum ether-Me₂CO (8:2, v:v) has been employed to purify this compound. researchgate.netcore.ac.uk Silica (B1680970) gel column chromatography is another widely used technique for initial fractionation of crude extracts. Gradient elution with solvent systems such as petroleum ether/EtOAc or CH₂Cl₂/Acetone has been utilized. mdpi.com In one study, crude mycotoxins from Pestalotiopsis kenyana were purified by silica gel column chromatography using petroleum ether/ethyl acetate (3:1, v/v) as the eluent. nih.govnih.gov

Further purification often involves more advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC). Both analytical and preparative HPLC have been used. For instance, C18 reversed-phase HPLC columns with methanol (B129727) as the mobile phase have been employed for the purification of mycotoxins, including this compound. nih.gov HPLC with a C-18 column and a methanol-water gradient has also been reported for separating compounds from fungal extracts. nih.gov Sephadex LH-20 column chromatography, often using methanol as the mobile phase, is another technique used in conjunction with silica gel chromatography and HPLC for the purification of fungal metabolites, including pyrone derivatives. d-nb.infomdpi.com

Table 2: Examples of Chromatographic Separation Techniques for this compound Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Source |

| Preparative TLC | Silica gel | CHCl₃-i-PrOH (9.5:0.5, v:v); Petroleum ether-Me₂CO (8:2, v:v) | Purification | researchgate.netcore.ac.uk |

| Silica Gel Column Chromatography | Silica gel (100-200 mesh) | Petroleum ether/EtOAc; CH₂Cl₂/Acetone; Petroleum ether/ethyl acetate (3:1, v/v) | Fractionation, Purification | mdpi.comnih.govnih.gov |

| HPLC | C18 reversed-phase | Methanol; Methanol-Water gradient | Purification | nih.govnih.gov |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Purification | d-nb.infomdpi.com |

Detailed research findings illustrate the application of these methods. For example, 3150 mL of culture filtrate from P. guepinii fermentation yielded 48 mg of brown oil after extraction with EtOAc and evaporation. This oil was then subjected to preparative TLC, yielding 11 fractions, and further purified by preparative TLC to obtain 1.8 mg of this compound. researchgate.netcore.ac.uk In another study, crude mycotoxins from P. kenyana were purified by silica gel column chromatography and preparative HPLC, resulting in the isolation of this compound as one of the main mycotoxins. nih.govnih.gov

Structural Elucidation and Stereochemical Characterization of Pestalopyrone and Its Derivatives

Spectroscopic Analysis for Planar Structure Determination

The initial step in characterizing a novel compound like pestalopyrone involves establishing its planar structure—the sequence in which atoms are connected without regard to their three-dimensional arrangement. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, researchers can piece together the molecular structure.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental to the structural elucidation of organic molecules like this compound. acgpubs.orgnih.govresearchgate.netnih.govcore.ac.ukresearchgate.netnih.gov

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate electronic environment. For instance, in a derivative of this compound, the ¹H NMR spectrum might show signals corresponding to methyl protons, methylene (B1212753) protons, and methine protons, each with a characteristic chemical shift and splitting pattern that reveals neighboring protons. acgpubs.org

The ¹³C NMR spectrum, often acquired in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). For example, the ¹³C NMR spectrum of a this compound derivative displayed 13 carbon signals, which were categorized into three methyls (including a methoxyl group), three methylenes, four methines, and three quaternary carbons. acgpubs.org This information is critical for determining the carbon backbone of the molecule.

A representative dataset for a this compound derivative is presented below:

Table 1: ¹H and ¹³C NMR Data for a this compound Derivative in DMSO-d₆ acgpubs.org

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 163.7 | |

| 3 | 98.4 | 5.14 (d, 1.6) |

| 4 | 170.1 | |

| 5 | 100.2 | 4.26 (m) |

| 6 | 158.5 | 4.79 (m) |

| 7 | 70.5 | 3.43 (m) |

| 8 | 34.2 | 1.50 (m), 1.67 (m) |

| 9 | 24.1 | 1.47 (m) |

| 10 | 68.9 | |

| 11 | 20.3 | 1.16 (d, 6.4) |

| OMe | 55.9 | 3.72 (s) |

| 1' | 169.2 |

This table is interactive. You can sort the data by clicking on the column headers.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between different atoms within a molecule, providing a more complete picture of the structure. acgpubs.orgcore.ac.ukprinceton.eduresearchgate.netepfl.chharvard.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For example, ¹H-¹H COSY correlations were used to establish the proton spin systems in a this compound derivative, revealing connections like H-5/H-6 and a long-chain alkyl group through correlations of H-6/H-7/H-8/H-9/H-10/H-11. acgpubs.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpretable proton signals. acgpubs.orgnih.govepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for connecting different fragments of a molecule and identifying quaternary carbons. In the structural elucidation of a this compound derivative, HMBC correlations were key. For instance, correlations from H-3 to C-2 and C-4, and from H-5 to C-4 and C-6, helped to establish the α-pyrone core. acgpubs.orgnih.govepfl.ch Further HMBC correlations linked the alkyl side chain to the pyrone ring. acgpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. For a derivative of this compound, a NOE correlation between a methyl group and a proton on the side chain helped to determine the geometry of a double bond. uni-duesseldorf.de

In cases of complex or ambiguous structures, computational methods can be employed to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a quantum chemical approach used to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.netnih.govacs.orgpageplace.de

This method involves calculating the theoretical ¹³C NMR chemical shifts for all possible stereoisomers of a proposed structure. These calculated values are then compared with the experimental NMR data. nih.govresearchgate.netnih.gov The isomer whose calculated shifts most closely match the experimental data is considered the correct structure. This approach has been successfully used to assign the relative configurations of pestalopyrones A and B and to revise the planar structures and deduce the relative configurations of pestalopyrones C and D. nih.gov The use of sorted training sets (STS) in GIAO ¹³C NMR calculations has been shown to significantly enhance the accuracy and reliability of these structural determinations. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS or ESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound. acgpubs.orgnih.govresearchgate.netnih.govcore.ac.uk For example, the molecular formula of a new this compound derivative was determined as C₁₃H₂₀O₆ from the HRESIMS data, which showed a molecular ion peak at m/z 273.1332 [M+H]⁺ (calculated as 273.1333). acgpubs.org This information is fundamental for determining the degrees of unsaturation in the molecule, which helps in deducing the presence of rings and double bonds. acgpubs.org

Electron Ionization Mass Spectrometry (EI MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique used in the structural elucidation of pyrone derivatives like this compound. d-nb.info In this method, the sample is vaporized and bombarded with a high-energy electron beam, typically at 70 eV. mdpi.com This process generates a positively charged molecular ion (M+•), which is a radical cation, by ejecting an electron from the molecule. d-nb.infouni-duesseldorf.de The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight.

The high energy of EI can cause the molecular ion to be unstable, leading it to fragment into smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." The peak with the highest m/z value, if present, typically corresponds to the molecular ion, while the most intense peak is known as the base peak. uni-duesseldorf.de For this compound and its derivatives, EI-MS helps to confirm the molecular mass and provides initial structural clues based on the observed fragmentation patterns. d-nb.info While High-Resolution Mass Spectrometry (HRMS) with softer ionization techniques like Electrospray Ionization (ESI) is often used to determine the exact molecular formula, EI-MS provides foundational data on the molecule's mass and stability. nih.govresearchgate.net

Table 1: Mass Spectrometry Data for this compound and a Derivative

| Compound | Molecular Formula | Ion | Observed m/z | Technique |

|---|---|---|---|---|

| This compound | C10H12O3 | [M+H]⁺ | 181.0 | ESI-MS |

| 8-Acetoxy this compound | C12H14O5 | [M+H]⁺ | 239.0925 | HR-ESI-MS |

Data sourced from references nih.govresearchgate.net.

Fragmentation Analysis and Tandem Mass Spectrometry (MS/MS)

Fragmentation analysis, particularly through tandem mass spectrometry (MS/MS), is a powerful tool for deducing the structure of unknown compounds. mdpi.com In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision with an inert gas—a process called collision-induced dissociation (CID)—and the resulting fragment ions (product ions) are then analyzed. ppjonline.org This technique allows for the detailed characterization of a molecule's substructures. csic.es

The fragmentation pathways are often predictable, reflecting the most stable ions and neutral losses that can be formed from the precursor. uni-duesseldorf.de For example, common losses include water (H₂O), carbon monoxide (CO), or specific side chains. csic.es High-resolution tandem mass spectrometry (HR-MS/MS) further enhances this analysis by providing the exact elemental composition of each fragment, allowing for unambiguous identification of the pieces that make up the molecule. nih.gov

The analysis of these fragmentation patterns helps to piece together the molecular structure, such as identifying the pyrone core and determining the nature and position of substituents on it. This method is crucial in distinguishing between isomers and identifying new derivatives in complex mixtures isolated from natural sources like endophytic fungi. mdpi.comppjonline.org

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule with conjugated systems (alternating single and double bonds). The α-pyrone ring system found in this compound and its derivatives is a strong chromophore. researchgate.net

The UV spectrum of this compound in methanol (B129727) characteristically shows absorption maxima (λmax) at approximately 226 nm and 310 nm, which is indicative of the pyrone moiety. researchgate.net Derivatives often show similar absorption profiles, although the exact position of the maxima can be influenced by the nature and position of substituents on the pyrone ring. For instance, 8-acetoxy this compound exhibits a λmax at 310 nm. nih.gov This data is often one of the first pieces of evidence used to identify a compound as belonging to the pyrone class of natural products. gsconlinepress.com

Table 2: UV Absorption Maxima for this compound and a Derivative

| Compound | Solvent | UV λmax (nm) |

|---|---|---|

| This compound | Methanol | 226, 310 |

| 8-Acetoxy this compound | 50% Methanol/H₂O | 310 |

Data sourced from references nih.govresearchgate.net.

Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional structure, including the absolute configuration of stereocenters, is a critical step in characterizing chiral natural products like this compound derivatives.

Mosher's Method

Mosher's method is a classic and reliable NMR-based technique used to determine the absolute configuration of chiral secondary alcohols and amines. nih.gov The method involves chemically converting the chiral alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). illinois.edu

Because these new esters are diastereomers, their protons will have different chemical shifts in the ¹H NMR spectrum. nih.gov By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the original alcohol's stereocenter. illinois.edu This method was successfully applied to determine the absolute configuration at the C-16 position for this compound B, a tricyclic pyrone derivative. nih.govx-mol.com The application of Mosher's method has also been documented for other complex natural products isolated from fungi, confirming its utility in this field. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy Combined with Quantum Chemical Calculations (TD-DFT)

Electronic Circular Dichroism (ECD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules in solution. faccts.de ECD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure. mdpi.com

For complex molecules, the experimental ECD spectrum is often compared with theoretical spectra generated using quantum chemical calculations. Time-dependent density functional theory (TD-DFT) is the most common method used for this purpose. rjpharmacognosy.irrespectprogram.org The procedure involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule. The absolute configuration is then assigned by matching the experimentally measured spectrum with the calculated spectrum of one of the isomers. mdpi.com This combined approach has been successfully used to assign the absolute configuration of pyrone derivatives, such as deducing the (7S) configuration for this compound A by comparing its CD spectral data with a related compound. acgpubs.org The combination of ECD and TD-DFT calculations is a powerful, non-destructive method for unambiguous stereochemical assignment. rjpharmacognosy.ir

X-ray Crystallography (if available for specific derivatives)

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, including the absolute configuration of all chiral centers. The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of every atom in the crystal lattice. acs.org

While a crystal structure for this compound itself has not been reported in the reviewed literature, this technique has been applied to its close analogues and other pyrone derivatives. For example, the X-ray crystallographic structure of LL-P880γ, a pestalotin (B22945) analogue, was determined for the first time, providing unambiguous proof of its structure. acgpubs.org The structures of other related pyrone derivatives from fungi have also been confirmed by X-ray diffraction. researchgate.net Obtaining a suitable crystal can be a significant challenge, but when successful, X-ray analysis provides unequivocal structural and stereochemical information. acs.org

Challenges in Structure Elucidation and Instances of Structure Reassignment (e.g., Pestalopyrones A-D)

The structural elucidation of natural products is a complex process that, despite modern analytical techniques, can present significant challenges, sometimes leading to the misassignment and subsequent revision of chemical structures. The case of pestalopyrones A-D, a group of tricyclic pyrone derivatives isolated from the endophytic fungus Pestalotiopsis neglecta S3, serves as a compelling example of these difficulties. nih.govresearchgate.netdntb.gov.ua

Initially isolated and characterized in 2020, the complete and accurate determination of the structures of pestalopyrones A-D proved to be a formidable task. nih.govnih.gov The challenges stemmed from their complex, flexible chiral structures containing six contiguous chiral centers, which made the unambiguous assignment of their relative and absolute configurations particularly difficult using initial spectroscopic data alone. nih.govacs.org The original report successfully determined the planar structures and the relative configurations of some stereocenters but left the full stereochemical elucidation unresolved. nih.govdntb.gov.ua

Subsequent research published in 2022 led to a comprehensive reassignment of the structures of pestalopyrones A-D. nih.govacs.org This revision was accomplished through a combination of detailed spectroscopic analysis and advanced computational methods, which have become increasingly vital tools for resolving complex structural problems in natural product chemistry. nih.govresearchgate.netacs.org

For pestalopyrones A and B , the primary challenge lay in definitively assigning their relative configurations. nih.gov The researchers who revised the structures conducted meticulous analyses of spectroscopic data. nih.gov A key technique employed was the Gauge-Including Atomic Orbital (GIAO) ¹³C NMR calculation method, combined with sorted training sets (STS). nih.govresearchgate.net This computational approach allows for the prediction of ¹³C NMR chemical shifts for all possible diastereomers. By comparing the calculated shifts with the experimental data, the most probable correct isomer can be identified. researchgate.netsfasu.edu This method provided an unambiguous assignment of the relative configurations for pestalopyrones A and B. nih.gov

The structural revision of pestalopyrones C and D was even more substantial, involving the correction of their planar structures. nih.gov The re-evaluation was prompted by a reinterpretation of their reported spectroscopic data from the original publication. nih.gov Following the revision of the planar structures, their relative configurations were then determined using the same STS GIAO ¹³C NMR calculation method, supplemented by Nuclear Overhauser Effect (NOE) analysis. nih.govuni-duesseldorf.de NOE data provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of a molecule. uni-duesseldorf.de

Finally, the absolute configurations of all four revised this compound structures were established by comparing their experimental and calculated Electronic Circular Dichroism (ECD) curves. nih.govnih.gov ECD spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules by measuring their differential absorption of left and right circularly polarized light. nih.gov

The reassignment of pestalopyrones A-D highlights the inherent complexities in elucidating the structures of flexible, stereochemically rich natural products. It underscores the importance of integrating advanced computational chemistry methods with traditional spectroscopic techniques to ensure accuracy in structural assignments. nih.govrsc.org

Detailed Research Findings for Structure Reassignment:

The reassignment of pestalopyrones A-D was based on a multi-faceted approach combining several analytical and computational techniques. The following tables summarize the key data and findings that led to the structural revisions.

Table 1: Comparison of Originally Proposed and Revised Structures of Pestalopyrones A-D

| Compound | Originally Proposed Structure (Feng et al., 2020) | Revised Structure (Li et al., 2022) nih.gov |

| This compound A | Relative configuration partially determined. | Relative and absolute configurations fully assigned. |

| This compound B | Relative configuration partially determined. | Relative and absolute configurations fully assigned. |

| This compound C | Incorrect planar structure and partial relative configuration. | Revised planar structure with fully assigned relative and absolute configurations. |

| This compound D | Incorrect planar structure and partial relative configuration. | Revised planar structure with fully assigned relative and absolute configurations. |

Table 2: Methods Used in the Structural Reassignment of Pestalopyrones A-D nih.gov

| Method | Purpose | Compounds Analyzed | Key Finding |

| Detailed Spectroscopic Analysis | Re-evaluation of NMR and other spectroscopic data. | A, B, C, D | Identified inconsistencies in the original structural assignments. |

| GIAO ¹³C NMR Calculation (STS) | Determination of relative configurations by comparing experimental and calculated ¹³C NMR chemical shifts. | A, B, C, D | Unambiguously assigned the relative stereochemistry. |

| NOE Analysis | Confirmation of relative configurations based on through-space proton-proton interactions. | C, D | Supported the revised planar structures and relative stereochemistry. |

| ECD Calculations | Determination of absolute configurations by comparing experimental and calculated ECD spectra. | A, B, C, D | Established the absolute stereochemistry for all four compounds. |

This systematic application of complementary techniques was crucial in overcoming the initial challenges and arriving at the correct, fully characterized structures of pestalopyrones A-D. nih.gov

Biosynthetic Pathways and Precursors of Pestalopyrone

Polyketide Nature of Pestalopyrone (Pentaketide)

This compound is classified as a polyketide, specifically a pentaketide (B10854585). mdpi.comresearchgate.netcore.ac.uk Polyketides are a large and structurally diverse class of natural products synthesized from simple carboxylic acid precursors, such as acetyl-CoA and malonyl-CoA. mdpi.com The term "pentaketide" signifies that the carbon backbone of this compound is assembled from five "ketide" units, which are derived from the condensation of one starter unit (typically acetyl-CoA) and four extender units (malonyl-CoA). mdpi.com This assembly process is mechanistically similar to fatty acid biosynthesis. mdpi.com this compound was identified as a pentaketide phytotoxin isolated from Pestalotiopsis guipinii, the fungus responsible for twig blight in hazelnuts. mdpi.comresearchgate.net

Involvement of Polyketide Synthase (PKS) Pathways

The biosynthesis of polyketides is catalyzed by large, multi-domain enzymes or enzyme complexes known as polyketide synthases (PKSs). mdpi.com These enzymes facilitate the repetitive Claisen condensations of an acyl-coenzyme A (CoA) starter unit with extender units, usually malonyl-CoA. mdpi.com The process begins with a starter unit, typically acetyl-CoA, being loaded onto the PKS. This is followed by a series of condensation reactions with malonyl-CoA, where each condensation adds a two-carbon ketide unit to the growing polyketide chain.

Fungal PKSs are typically Type I, which are large, multifunctional proteins containing several domains arranged in modules. mdpi.com While a specific PKS gene responsible for this compound has not been definitively identified, the biosynthesis of other polyketides in Pestalotiopsis has been linked to specific PKS genes. For instance, the gene cluster for the dibenzodioxocinone pestalotiollide B in Pestalotiopsis microspora has been defined and centers around a PKS gene designated pks8. jmb.or.kr This confirms that PKS pathways are active and responsible for polyketide production in this fungal genus. The biosynthesis of aromatic polyketides, a broad class that includes various pyrones, is often accomplished by Type II PKSs, which then undergo cyclization, aromatization, and tailoring reactions. mdpi.com

Proposed Biogenetic Routes to this compound and its Derivatives

While the precise enzymatic steps are yet to be fully elucidated, a plausible biogenetic pathway for this compound can be proposed based on the general mechanism of polyketide synthesis and the biosynthesis of structurally related α-pyrones.

The synthesis likely starts with an acetyl-CoA starter unit, which is condensed with four molecules of malonyl-CoA as extender units by a PKS. This series of five condensations forms a linear poly-β-keto chain. This linear precursor then undergoes cyclization and dehydration to form the characteristic α-pyrone ring structure. A final methylation step, likely involving S-adenosyl methionine (SAM) as a methyl donor, would install the methoxy (B1213986) group at the C-4 position.

This proposed pathway is supported by studies on similar molecules. For example, the biosynthesis of gibepyrone A in Fusarium fujikuroi is catalyzed by a highly reducing PKS and involves an acetyl-CoA starter unit and three malonyl-CoA extenders. nih.gov Similarly, the biosynthesis of chromones in Pestalotiopsis sp. is proposed to begin with one molecule of acetyl-CoA condensing with five molecules of malonyl-CoA. uni-duesseldorf.de

Following the formation of the core this compound scaffold, various tailoring enzymes can modify the structure to create a range of derivatives. These modifications can include hydroxylation, acetylation, or other alterations to the side chain.

Table 1: Known Derivatives of this compound

| Compound Name | Producing Organism | Reference |

|---|---|---|

| Hydroxythis compound | Pestalotiopsis oenotherae | dovepress.com |

| 8-acetoxy this compound | Pestalotiopsis microspora | mdpi.com |

| This compound B | Pestalotiopsis sp. | researchgate.net |

| (Z)-6-(but-2-en-2-yl)-4-methoxy-2H-pyran-2-one | Pestalotiopsis sp. | uni-duesseldorf.de |

Influence of Culture Conditions and Co-cultivation on Biosynthetic Diversity

The production of secondary metabolites by fungi, including this compound, is highly dependent on environmental and culture conditions. core.ac.uk Factors such as the composition of the culture medium, pH, temperature, aeration, and the choice of carbon and nitrogen sources can significantly impact the quantity and diversity of the compounds produced. mdpi.cominformaticsjournals.co.in For instance, studies on various Pestalotiopsis species have shown that optimal growth and metabolite production are achieved under specific conditions, such as a temperature of 25 °C and the use of sucrose (B13894) as a carbon source for P. vismiae. mdpi.com The production of mycotoxins is often greatest when the fungus is cultured on a specific medium, such as potato dextrose broth supplemented with glucose. researchgate.netmdpi.com

In addition to optimizing physical and chemical parameters, co-cultivation has emerged as a powerful strategy to stimulate the biosynthesis of novel or cryptic secondary metabolites. researchgate.net This technique involves growing two or more different microorganisms in the same culture. The resulting microbial interactions can trigger silent biosynthetic gene clusters that are not expressed in monocultures, leading to an enhanced chemical diversity. This approach mimics the natural competitive environment of the fungi. Research has shown that co-cultivation can be a viable experimental method for increasing the variety of compounds produced by microorganisms like Pestalotiopsis sp. in vitro. researchgate.net For example, this compound and hydroxythis compound can be isolated from torreyas trees that have been artificially infected, demonstrating that host-microbe interaction can induce production. science.gov

Table 2: Factors Influencing Fungal Secondary Metabolite Production

| Factor | Influence on Biosynthesis |

|---|---|

| Culture Medium | The type of medium (e.g., Potato Dextrose Broth, Czapek-Dox) and its components (carbon/nitrogen sources) have a major impact on the quantity and quality of metabolites. mdpi.cominformaticsjournals.co.in |

| pH | Optimal pH for growth and metabolite production varies between species; for example, P. vismiae prefers an initial pH of 6.5. mdpi.com |

| Temperature | Fungi have optimal temperature ranges for growth and secondary metabolism, often around 25-28°C. mdpi.cominformaticsjournals.co.in |

| Co-cultivation | Interspecies interactions can activate silent biosynthetic gene clusters, leading to the production of new or increased amounts of existing compounds. researchgate.net |

Chemical Synthesis and Derivatization Strategies of Pestalopyrone

Total Synthesis Approaches of Pestalopyrone

As of the current literature, a complete total synthesis of this compound has not been extensively reported, indicating that this molecule, while known for decades, may present unique synthetic challenges or has not been a primary target for total synthesis groups compared to other complex natural products. However, the synthesis of the α-pyrone core is a well-established field in organic chemistry, and several strategies could be hypothetically applied to construct this compound.

General synthetic strategies for α-pyrone rings, which form the core of this compound, often involve:

Condensation Reactions: Reactions such as the Pechmann condensation or Knoevenagel condensation of β-keto esters with suitable partners can form the pyrone ring.

Cycloaddition Reactions: Diels-Alder reactions using appropriate dienes and dienophiles can be a powerful tool for constructing the 6-membered ring system. acs.org

Lactonization: Intramolecular cyclization of suitable hydroxy-alkynoic or alkenoic acid precursors is a common method to form the δ-lactone ring characteristic of pyrones.

Metathesis Reactions: Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of various heterocyclic compounds, including macrolides and pyranones. mdpi.com

While these represent general pathways, the specific stereochemistry and substitution pattern of this compound would require a carefully designed, multi-step sequence. The synthesis of related pyranone natural products often serves as a blueprint for such endeavors. researchgate.net

Semi-Synthetic Modifications and Structural Analogue Preparation

Semi-synthesis is a valuable strategy that leverages the readily available natural product as a starting scaffold to create novel derivatives with potentially improved properties. This approach is often more efficient than total synthesis for generating a library of analogues for structure-activity relationship (SAR) studies.

Common semi-synthetic strategies that could be applied to this compound include:

Acylation: Esterification or amidation of hydroxyl groups. The acylation of natural products has been shown to improve cytotoxic activity, potentially by increasing hydrophobicity and enhancing cell membrane permeability. beilstein-journals.org For example, the creation of 8-acetoxy this compound, a known derivative, would fall under this category. nih.gov

Alkylation/Etherification: Modification of hydroxyl groups to form ethers.

Oxidation/Reduction: Altering the oxidation state of functional groups, such as converting a hydroxyl group to a ketone.

Halogenation: Introducing halogen atoms, which can significantly alter electronic properties and binding interactions.

The goal of these modifications is to probe the importance of different functional groups on the this compound scaffold for its biological activity. While the principle is well-established, specific reports detailing the semi-synthesis of a wide range of this compound analogues are limited in the current literature. The development of such analogues is a critical step for future drug development efforts. nih.govresearchgate.net

Synthesis of Related Pyrone Derivatives (e.g., Hydroxythis compound, Pestalopyrones A-D, Pestalotiopyrone D)

Several pyrone derivatives structurally related to this compound have been isolated from various fungal species. These natural analogues provide insight into the structural diversity generated by fungal biosynthetic pathways.

Hydroxythis compound: This compound is frequently co-isolated with this compound from endophytic fungi such as Pestalotiopsis microspora and Nigrospora sp. mdpi.comacs.orgnih.gov It is a naturally occurring derivative and, like this compound, is primarily obtained through fermentation and extraction rather than chemical synthesis. Its structure suggests a biosynthetic hydroxylation of the this compound scaffold.

Pestalopyrones A-D: These four compounds were isolated from the endophytic fungus Pestalotiopsis neglecta S3. nih.gov They are distinguished by an unusual and complex tricyclic 5/6/6 polycyclic skeleton containing six contiguous chiral centers. nih.govd-nb.info Their structures were elucidated through extensive spectroscopic analysis (NMR, HRESIMS) and chemical methods like Mosher's method for determining absolute configuration. nih.gov A later study also worked on reassigning their complex structures. acs.org To date, these complex molecules are known only as natural products, and no total synthesis has been reported.

Pestalotiopyrone D: This α-pyrone derivative has been isolated from several fungal species, including Nigrospora sp. and Pestalotiopsis sydowiana. acs.orgnih.govnih.gov Its structure has been fully characterized. Similar to the other related pyrones, it is currently sourced from fungal cultures, and reports on its chemical synthesis are not available in the literature reviewed.

The study of these naturally occurring derivatives is vital as they represent nature's own analogue library and can inform future synthetic targets and SAR studies.

Structure-Activity Relationship (SAR) Studies via Synthetic Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features (pharmacophores) of a molecule that are responsible for its biological activity. While extensive SAR studies on a broad library of synthetic this compound derivatives are not yet available, some initial insights have been gleaned from comparing naturally occurring analogues.

A key study compared the phytotoxic activity of this compound with nectriapyrone (B1234902), a structurally related monoterpenoid. uni-duesseldorf.de This comparison revealed that the methyl group at the C-3 position of the pyrone ring in this compound is an important structural feature that results in much lower phytotoxic activity compared to nectriapyrone, which lacks this group. uni-duesseldorf.de This suggests that modifications at this position could significantly modulate activity.

Although not specific to this compound, SAR studies on other fungal metabolites provide a framework for future work. For instance, the synthesis of analogues of spiro-mamakone confirmed the importance of the enedione moiety for its bioactivity. mdpi.com Similarly, studies on other compounds have shown that introducing features like an exo-methylene group or specific acyl chains can dramatically enhance cytotoxicity. beilstein-journals.org

A comprehensive SAR for the this compound class would require the systematic synthesis of derivatives with modifications at key positions, including:

The C-3 methyl group.

The C-4 methoxy (B1213986) group.

The C-6 side chain, including its length, saturation, and terminal functionality.

Such studies would be invaluable for optimizing the biological profile of this compound, potentially enhancing its potency against specific targets while minimizing off-target effects. The lack of extensive SAR data for synthetic this compound derivatives highlights a significant area for future research. researchgate.net

Biological Activities and Mechanistic Investigations of Pestalopyrone

Phytotoxic Mechanisms and Plant Pathogen Interactions

Pestalopyrone functions as a phytotoxin, contributing to the symptoms observed in plants infected by certain fungal species. Its phytotoxic effects have been investigated through various assays, including leaf puncture tests on non-host plants. researchgate.netmdpi.comcore.ac.uk

Role as a Virulence Factor in Fungal Pathogenesis (e.g., Leaf Spot, Twig Blight)

This compound is considered a virulence factor that aids certain Pestalotiopsis species in inducing disease symptoms in host plants. nih.govresearchgate.netdntb.gov.ua For instance, Pestalotiopsis kenyana utilizes this compound to cause leaf spot disease in Zanthoxylum schinifolium. nih.govresearchgate.netdntb.gov.uaresearchgate.net Similarly, Pestalotiopsis guepinii, the causal agent of hazelnut twig blight, produces this compound as a main lipophilic phytotoxic metabolite. researchgate.netmdpi.comcabidigitallibrary.orgcore.ac.ukresearchgate.net The presence of this compound has been linked to the development of necrotic spots and other disease symptoms in infected plant tissues. mdpi.comcabidigitallibrary.orgresearchgate.net

Induction of Plant Physiological and Biochemical Changes (e.g., Chlorophyll (B73375) Content, Oxidative Stress Markers)

The application of this compound can induce significant physiological and biochemical changes in plants. Studies on Zanthoxylum schinifolium treated with this compound demonstrated a decrease in soluble sugar and chlorophyll content over time. nih.govresearchgate.net Concurrently, the levels of protein and malondialdehyde (MDA), a marker of oxidative stress, increased. nih.govresearchgate.net The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) initially increased before decreasing, mirroring the changes observed in plants inoculated with the pathogen's spore suspension. nih.govresearchgate.net These findings suggest that this compound contributes to the plant's defense system responses, including the induction of oxidative stress. nih.govnih.govmdpi.comfrontiersin.org

Here is a summary of observed changes in Zanthoxylum schinifolium leaves treated with this compound:

| Biochemical Marker | Trend Over Time |

| Protein Content | Increased |

| Malondialdehyde (MDA) | Increased |

| Soluble Sugar Content | Decreased |

| Chlorophyll Content | Decreased |

| SOD Activity | Increased then Decreased |

| CAT Activity | Increased then Decreased |

Comparative Phytotoxicity with Related Pyrones (e.g., Nectriapyrone)

The phytotoxic activity of this compound has been compared to that of structurally related pyrones, such as nectriapyrone (B1234902). researchgate.netmdpi.comcabidigitallibrary.orgcore.ac.ukresearchgate.netuni-greifswald.de Nectriapyrone, a monoterpenoid, and its dihydro-derivative have shown higher phytotoxic activity on certain non-host plants compared to this compound. researchgate.netcore.ac.ukresearchgate.net Studies using leaf puncture assays on plants like Cirsium arvense, Sonchus oleraceus, and Chenopodium album indicated that nectriapyrone and its derivative caused larger necrotic spots than this compound. researchgate.netmdpi.comcore.ac.ukresearchgate.net This suggests that the methyl group at C-3 of the aromatic ring in nectriapyrone is an important structural feature for its higher activity, while the double bond of the 1-methylpropenyl group at C-6 appears inessential for activity. researchgate.netcore.ac.ukuni-greifswald.de

Antimicrobial Activity Studies

Beyond its role as a phytotoxin, this compound and its derivatives have also been investigated for their antimicrobial properties against various microorganisms, including fungi and bacteria.

Antifungal Activity and Inhibition of Fungal Growth (e.g., against Geotrichum candidum, other endophytes)

This compound has demonstrated antifungal activity. It has shown weak fungistatic activity against Geotrichum candidum. core.ac.ukresearchgate.netcore.ac.uk Some studies on endophytic fungi have also explored the antifungal potential of this compound and related compounds. For instance, this compound, along with hydroxythis compound and pestaloside, produced by Pestalotiopsis microspora from Torreya taxifolia, exhibited antifungal activity, with pestaloside being more active against other fungal endophytes of T. taxifolia. core.ac.uknih.govcdnsciencepub.com However, 8-acetoxy this compound did not show significant antifungal activity against Candida albicans at tested concentrations. mdpi.comresearchgate.net

Antibacterial Activity (e.g., against Bacillus subtilis, Salmonella typhi)

Studies have also evaluated the antibacterial activity of this compound. Crude extracts containing this compound from an endophytic Nigrospora sp. showed moderate antibacterial activity against Bacillus subtilis and Salmonella typhi. nih.govacs.org In these tests, an inhibition zone diameter of 2 mm was observed against both bacterial strains at a concentration of 1 mg/mL. nih.govacs.org However, other studies testing this compound at up to 50 µg disk⁻¹ did not find antimicrobial activity against certain bacteria. core.ac.ukresearchgate.net Some related compounds, such as tensyuic acid derivatives which are acyclic congeners of this compound A, have been reported to have moderate antibacterial activities against Bacillus subtilis. mdpi.com

Here is a summary of some reported antimicrobial activities:

| Target Microorganism | This compound Activity | Concentration/Notes | Source(s) |

| Geotrichum candidum | Weak fungistatic | 50 µg | core.ac.ukresearchgate.netcore.ac.uk |

| Bacillus subtilis | Moderate | 1 mg/mL (in crude extract) | nih.govacs.org |

| Salmonella typhi | Moderate | 1 mg/mL (in crude extract) | nih.govacs.org |

| Candida albicans | Inactive (8-acetoxy) | MIC > 100 µg/mL (for 8-acetoxy this compound) | mdpi.comresearchgate.net |

| Other bacteria | No activity | Up to 50 µg disk⁻¹ (in one study) | core.ac.ukresearchgate.net |

Antiprotozoal Activities

This compound has demonstrated activity against certain protozoal parasites, including those responsible for malaria and Chagas disease.

Antimalarial Activity (e.g., against Plasmodium falciparum)

Studies have investigated the potential of this compound as an antimalarial agent, specifically against Plasmodium falciparum, the parasite that causes the most severe form of malaria. In one study, this compound (compound 4) isolated from the endophytic fungus Phomatospora bellaminuta showed marginal activity against P. falciparum (Dd2 strain) with an IC₅₀ value of 37 μM. nih.gov This suggests a modest inhibitory effect on the growth of the parasite. The search for new antimalarial drugs is crucial due to the increasing resistance of P. falciparum to existing treatments. nih.gov

Anti-trypanosomal Activity (e.g., against Trypanosoma cruzi)

This compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research on compounds isolated from endophytic fungi, including this compound, has shown varying degrees of anti-trypanosomal activity. In one study, this compound (compound 188) isolated from the endophytic fungus Aspergillus pseudonomiae showed moderate to weak anti-trypanosomal activity against the Trypanosoma cruzi Y strain epimastigotes, with an IC₅₀ value of 580.19 μM. nih.gov Another compound, ravenelin, a xanthone (B1684191) isolated from the endophytic fungus Exserohilum rostratum, showed more potent trypanocidal activities against T. cruzi epimastigote and intracellular amastigote forms with IC₅₀ values of 5 μM and 9 μM, respectively. mdpi.com While some studies on related compounds or extracts show more potent anti-trypanosomal effects or target specific enzymes like trypanothione (B104310) reductase, the activity of this compound itself against T. cruzi appears to be less pronounced based on current findings. nih.govbioline.org.br

Here is a summary of the antiprotozoal activities mentioned:

| Parasite Species | Strain/Form | IC₅₀ (μM) | Source of this compound | Reference |

| Plasmodium falciparum | Dd2 | 37 | Phomatospora bellaminuta | nih.gov |

| Trypanosoma cruzi | Y strain epimastigotes | 580.19 | Aspergillus pseudonomiae | nih.gov |

Investigation of Antimicrobial Mechanisms (e.g., membrane disruption, enzyme inhibition)

While the search results provide some general information on the mechanisms of action of antimicrobial compounds from endophytic fungi, specific detailed mechanisms for this compound are not extensively described. General mechanisms of antimicrobial action by natural compounds from endophytic microorganisms include the inhibition of cell wall synthesis, alterations to plasma membrane integrity, disruption of cellular energy generation, damage to nucleic acid synthesis, disruption of protein synthesis, and modulation of key metabolic pathways. nih.govresearchgate.net Some compounds from endophytic fungi have been shown to cause structural changes in bacterial surfaces, leading to cell membrane rupture or deformation. nih.gov Others may inhibit specific enzymes crucial for bacterial survival or resistance, such as penicillin-binding protein 2a in MRSA. nih.gov However, the precise mechanisms by which this compound exerts its observed antiprotozoal activities, whether through membrane disruption, enzyme inhibition, or other pathways, require further detailed investigation.

Immunomodulatory and Anti-inflammatory Activities

This compound and related compounds have shown potential in modulating immune responses and exhibiting anti-inflammatory effects.

Inhibition of Nitric Oxide (NO) Production (e.g., in LPS-induced macrophages)

Several studies highlight the ability of natural products, including those from fungi, to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key indicator of anti-inflammatory activity. While this compound itself is mentioned in the context of anti-inflammatory polyketide derivatives from Pestalotiopsis species, specific data on its NO inhibitory activity in LPS-induced RAW264.7 cells is limited in the provided search results. semanticscholar.org However, a related compound, pestaloporinate B, isolated from a Pestalotiopsis species, exhibited a potent inhibitory effect on NO production induced by LPS in murine macrophage RAW 264.7 cells with an IC₅₀ value of 19.0 μM, which was more potent than the positive control. mdpi.com Another study on this compound A from Pestalotiopsis neglecta showed inhibition of LPS-induced NO production with an IC₅₀ value of 35.8 μM. acs.org These findings suggest that compounds structurally related to this compound can modulate NO production in inflammatory conditions.

Modulation of Inflammatory Pathways (e.g., NF-kB)

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. mdpi.comscielo.br Modulation of this pathway is a common mechanism for anti-inflammatory agents. While direct evidence for this compound's effect on NF-κB is not explicitly detailed in the provided snippets, related compounds from fungal sources have shown inhibitory effects on this pathway. For instance, azaphilones from the endophytic fungus Talaromyces primulinus demonstrated inhibitory effects on the NF-κB signaling pathway, inhibiting the expression of IκBα and p65 phosphorylation and decreasing the expression of inflammatory mediators like MCP-1, E-selectin, and IL-8. researchgate.net Similarly, pestalotic acid A, a polyketide from Pestalotiopsis vismiae, was found to suppress the activation of the NF-κB pathway by blocking the phosphorylation of the p65 subunit, leading to reduced production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF. mdpi.com Given the structural similarities and shared fungal origin with these compounds, it is plausible that this compound may also influence inflammatory pathways like NF-κB, although specific research on this compound itself is needed to confirm this.

Antioxidant Properties of this compound-Containing Extracts

This compound, an alpha-pyrone derivative, has been identified as a secondary metabolite produced by various endophytic fungi, including species of Pestalotiopsis and Nigrospora. nih.govmdpi.comnih.govacs.org Research into the biological activities of extracts containing this compound and related compounds has indicated potential antioxidant properties. nih.govnih.govacs.orgnih.govnih.govsmujo.idimist.mabiotechrep.ir

Studies have evaluated the antioxidant capacity of fungal extracts containing this compound using various in vitro methods, such as the DPPH (2,2′-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.govacs.orgnih.govnih.govbiotechrep.irmdpi.comfrontiersin.org For instance, a crude extract from an endophytic Nigrospora sp., which was found to contain this compound along with other alpha-pyrone derivatives and a chlorinated metabolite, demonstrated average antioxidant activity. nih.govnih.govacs.org At a concentration of 500 µg/mL, this fungal extract showed 48% inhibition in the DPPH antioxidant assay. nih.govnih.govacs.org

Another study on the ethyl acetate (B1210297) extract of the endophytic fungus Pestalotiopsis neglecta reported efficient radical scavenging activity against DPPH, with an IC₅₀ value of 36.6 µg/mL. nih.govnih.gov This suggests that extracts from Pestalotiopsis species can possess notable antioxidant potential. While this study identified several bioactive compounds in the extract, it highlights the genus Pestalotiopsis as a source of metabolites with antioxidant activities. nih.govnih.govdovepress.comresearchgate.net

Further research on silver nanoparticles (AgNPs) synthesized using the aqueous culture filtrate of Pestalotiopsis microspora also assessed antioxidant activity via the DPPH free radical scavenging assay. dovepress.com The biosynthesized AgNPs exhibited effective radical scavenging activity against DPPH and H₂O₂ radicals, with IC₅₀ values of 76.95 ± 2.96 µg/mL and 94.95 ± 2.18 µg/mL, respectively. dovepress.com The fungal extracellular filtrate itself showed a maximum scavenging activity of 31.28% ± 1.63%, with an IC₅₀ value of 184.83 ± 4.04 µg/mL. dovepress.com This indicates that compounds present in the fungal filtrate, potentially including this compound which is a known metabolite of P. microspora, contribute to antioxidant activity, although the AgNPs synthesized using the filtrate showed higher potency in this specific study. dovepress.com

While some studies focus on the antioxidant activity of crude or partially purified extracts containing this compound, they collectively suggest that this compound, potentially in synergy with other metabolites present in these extracts, contributes to the observed antioxidant effects. nih.govnih.govacs.orgnih.govnih.govfrontiersin.org The mechanisms underlying the antioxidant properties of this compound-containing extracts are likely related to their ability to scavenge free radicals, as demonstrated by the DPPH assay results. nih.govnih.govacs.orgnih.govnih.govbiotechrep.irmdpi.comfrontiersin.org

Here is a summary of antioxidant activity data from selected studies involving this compound-containing extracts:

| Source Organism (Extract Type) | Assay Method | Concentration Tested | Antioxidant Activity (% Inhibition or IC₅₀) | Reference |

| Nigrospora sp. (Crude fungal extract) | DPPH | 500 µg/mL | 48% inhibition | nih.govnih.govacs.org |

| Pestalotiopsis neglecta (Ethyl acetate extract) | DPPH | Not specified | IC₅₀ = 36.6 µg/mL | nih.govnih.gov |

| Pestalotiopsis microspora (Fungal filtrate) | DPPH | Not specified | IC₅₀ = 184.83 ± 4.04 µg/mL | dovepress.com |

These findings highlight the potential of this compound-producing fungi as sources of antioxidant compounds, warranting further investigation into the specific contribution and mechanisms of action of this compound itself.

Ecological and Environmental Significance of Pestalopyrone

Role in Fungal-Plant Endophytic and Pathogenic Relationships

Pestalopyrone is recognized as a phytotoxin, a substance produced by a microorganism that is harmful to plants. Its production has been associated with pathogenic fungi, contributing to disease development in host plants. For instance, this compound has been isolated as a phytotoxic metabolite from Pestalotiopsis guepinii, the causal agent of twig blight in hazelnut (Corylus avellana). nih.govnih.gov This compound was found to be toxic to several non-host plants, inducing extensive necrosis on their leaves. nih.govnih.gov Similarly, Pestalotiopsis oenotherae, the fungus responsible for leaf spot disease in evening primrose (Oenothera laciniata), produces this compound along with other metabolites like pestalotin (B22945) and hydroxy-pestalotin. nih.gov Pestalotiopsis kenyana, a pathogen causing leaf spot disease on Zanthoxylum schinifolium, has also been shown to produce this compound, suggesting its role as a virulence factor in this interaction. citeab.comfishersci.ca The mycotoxin this compound is believed to aid P. kenyana in inducing infection symptoms on Z. schinifolium. fishersci.ca

Interestingly, this compound is not exclusively found in pathogenic fungi. It has also been identified in endophytic fungi, which reside within plant tissues without causing apparent disease symptoms. Pestalotiopsis microspora, an endophyte found in the endangered Florida torreya (Torreya taxifolia), produces this compound, hydroxythis compound, and pestaloside. wikidata.orgnih.govwikipedia.orgwikipedia.orgnih.govnih.govabcam.com While P. microspora can exist endophytically, physiological or environmental stress factors can trigger its transition to a pathogenic phase in T. taxifolia, with the produced phytotoxins, including this compound, contributing to disease symptoms. wikidata.orgabcam.com This highlights the complex and sometimes fluid nature of fungal-plant relationships, where a compound like this compound can be involved in both asymptomatic colonization and disease manifestation depending on the specific interaction and environmental conditions. This compound has also been isolated from the mangrove endophytic fungus Nigrospora oryzae. citeab.comnih.gov

The presence of this compound in both pathogenic and endophytic contexts suggests a dual role in fungal-plant interactions. As a phytotoxin, it can directly damage plant tissues, facilitating fungal invasion and colonization in pathogenic relationships. In endophytic associations, its role might be more nuanced, potentially contributing to the delicate balance between the fungus and its host, although the exact mechanisms in asymptomatic relationships require further elucidation.

Contribution to Fungal Adaptation and Niche Dominance in Specific Habitats

The production of secondary metabolites like this compound can provide a selective advantage to fungi in their specific ecological niches. This compound, along with other co-produced compounds such as hydroxythis compound and pestaloside, has demonstrated antifungal properties. wikidata.orgnih.govwikipedia.orgnih.govnih.govtocris.comresearchgate.netnih.gov This antifungal activity can be crucial for the survival and proliferation of the producing fungus within a competitive environment like plant tissue.

For endophytic fungi, occupying an internal niche within a plant host means competing with other microbial endophytes and potential invading pathogens. The production of antifungal compounds like this compound can help the producing fungus to suppress the growth of competitors, thereby allowing it to establish and maintain its presence within the host plant. wikidata.orgwikipedia.orgnih.govnih.govguidetopharmacology.org This competitive advantage contributes to the fungal adaptation and can facilitate niche dominance in specific habitats.

The isolation of this compound from fungi in distinct environments, such as the mangrove-associated Nigrospora oryzae, further underscores the potential adaptive significance of this compound. nih.gov Mangrove habitats present unique challenges, and the secondary metabolites produced by fungi in these environments may play a role in their ability to thrive under such conditions, potentially by mediating interactions with host plants and other microbes.

While this compound itself is a pentaketide (B10854585), the ability of Pestalotiopsis species to produce a diverse array of secondary metabolites, including various pyrones and other compound classes, is a key feature contributing to their ecological success and adaptation to different hosts and environments. nih.govwikidata.org

Influence on Interspecies Microbial Competition

This compound's antifungal activity directly influences interspecies microbial competition, particularly within the plant endosphere. By producing this compound, fungi can inhibit the growth of other fungi and potentially other microorganisms that compete for resources and space within the plant host. wikidata.orgnih.govwikipedia.orgnih.govnih.govtocris.comresearchgate.netnih.govguidetopharmacology.org

Research on Pestalotiopsis microspora isolated from Torreya taxifolia indicated that pestaloside, a compound produced alongside this compound and hydroxythis compound, possessed antifungal activity against other fungal endophytes of T. taxifolia. wikidata.org This suggests a mechanism by which P. microspora might reduce competition from other fungi within the host, contributing to its ability to colonize and persist. While the specific antifungal activity of this compound against a wide range of competing microbes in planta requires further detailed investigation, its demonstrated toxicity to other fungi in laboratory settings supports its potential role in mediating microbial interactions in natural environments.

The production of such bioactive secondary metabolites is a common strategy employed by microorganisms to gain a competitive edge in complex microbial communities. This compound, through its antifungal properties, is likely one of the tools used by certain fungal species to shape their microbial environment within plant tissues, influencing the diversity and abundance of co-inhabiting microorganisms.

Future Research Directions in Pestalopyrone Studies

Exploration of Undiscovered Sources and Biosynthetic Pathways

Pestalopyrone has been isolated from several fungal species, most notably within the Pestalotiopsis genus. uni-duesseldorf.deresearchgate.netnih.gov However, the vast diversity of endophytic fungi remains largely unexplored, representing a significant reservoir for discovering new producers of this compound and its analogs. nih.govresearchgate.net Endophytes, microorganisms that reside within plant tissues, are recognized for their ability to synthesize a wide array of bioactive secondary metabolites. nih.govcolab.ws Future research will likely involve large-scale screening of endophytes from diverse and unique ecosystems, such as mangrove forests and medicinal plants, which are known hotspots for novel fungal biodiversity. uni-duesseldorf.denih.gov

The biosynthetic pathway of this compound is understood to be of polyketide origin, which is common for many fungal metabolites. uni-duesseldorf.demdpi.com Naphthalenones, a related class of compounds, are biosynthesized from 1,8-dihydroxynaphthalene (DHN) precursors via the acetogenic pathway. mdpi.com However, the specific enzymatic steps and genetic clusters responsible for this compound's unique structure are not fully elucidated. Future studies should focus on:

Genome Mining: Activating silent biosynthetic gene clusters in known producing fungi, such as Pestalotiopsis, under various laboratory conditions could lead to the discovery of new derivatives and a better understanding of the pathway. researchgate.net

Pathway Elucidation: Identifying and characterizing the key enzymes, such as polyketide synthases (PKS) and tailoring enzymes, involved in the this compound biosynthetic pathway. This knowledge is crucial for metabolic engineering efforts aimed at enhancing yield. mdpi.com

Precursor-Directed Biosynthesis: Supplying structural analogs of intermediates in the culture medium of the producing fungus could lead to the creation of novel this compound derivatives.

Table 1: Selected Fungal Sources of this compound and Related Compounds

| Fungal Species | Compound(s) Isolated | Host/Source | Reference |

| Pestalotiopsis oenotherae | This compound | Pathogenic fungus | uni-duesseldorf.de |

| Pestalotiopsis microspora | This compound, Hydroxythis compound | Torreya taxifolia (Florida torreya) | researchgate.netnih.gov |

| Phomatospora bellaminuta | This compound, 8-acetoxy this compound | Endophyte from Costa Rica | colab.ws |

| Pestalotiopsis sp. JCM2A4 | This compound derivatives | Rhizophora mucronata (mangrove) | uni-duesseldorf.de |

| Pestalotiopsis neglecta S3 | Pestalopyrones A-D | Rubia podantha | nih.gov |

| Pestalotiopsis kenyana | This compound | Zanthoxylum schinifolium | nih.gov |

| Nigrospora oryzae | This compound | Mangrove endophytic fungi | researchgate.net |

Development of Novel Synthetic Routes and Access to Chemical Diversity

While this compound can be obtained through fermentation, total synthesis offers a reliable alternative for producing the compound and its analogs for further study. The development of efficient synthetic routes is a key area of future research. An effective total synthesis would not only confirm the structure of the natural product but also provide a platform for generating a library of derivatives with modified biological activities.

Recently, four new pyrone derivatives, Pestalopyrones A-D, featuring unusual tricyclic 5/6/6 polycyclic skeletons, were isolated from the endophytic fungus Pestalotiopsis neglecta S3. nih.gov These complex structures present a significant synthetic challenge and an opportunity for chemists. Future research in this area should aim to:

Achieve Total Synthesis: Develop a concise and scalable total synthesis for this compound and its more complex tricyclic analogs like Pestalopyrones A-D.

Generate Structural Analogs: Utilize synthetic methodologies to create a diverse range of this compound derivatives. This could involve modifying the pyrone core, the side chain, or the stereochemical configuration to probe structure-activity relationships (SAR).

Explore Biomimetic Synthesis: Investigate synthetic strategies that mimic the proposed biosynthetic pathway, such as cascades involving oxidation, electrocyclization, and dimerization, which have been applied to other complex fungal metabolites like torreyanic acid. acs.org

Advanced Mechanistic Investigations of Biological Activities at the Molecular Level

This compound and its derivatives have demonstrated a range of biological activities, but the underlying molecular mechanisms are not fully understood. For instance, this compound A has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharides (LPS), suggesting anti-inflammatory potential. researchgate.netnih.gov As a phytotoxin, this compound has been identified as a virulence factor in plant diseases. nih.gov When applied to the leaves of Zanthoxylum schinifolium, it caused an increase in protein and malondialdehyde content while decreasing soluble sugar and chlorophyll (B73375) content over time. nih.gov The activities of antioxidant enzymes like superoxide (B77818) dismutase and catalase first increased and then decreased, mirroring the effects of inoculation with the pathogenic fungus itself. nih.gov

To advance our understanding, future research must delve deeper into the molecular targets of this compound. Key research directions include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that this compound interacts with in both plant and mammalian cells.

Enzyme Inhibition Studies: Investigating the inhibitory effects of this compound on specific enzymes. Its structural similarity to other pyrones suggests it could target enzymes involved in metabolic or signaling pathways.

Transcriptomic and Metabolomic Analysis: Analyzing the global changes in gene expression and metabolite profiles in cells or organisms treated with this compound to uncover the broader biological pathways it perturbs. mdpi.com

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

The integration of chemical and enzymatic (biocatalytic) steps offers a powerful strategy for the green and efficient synthesis of complex molecules. nih.gov Fungal whole-cell systems and isolated enzymes are increasingly used as biocatalysts for selective chemical transformations under mild conditions. frontiersin.orgmdpi.com This approach could be highly beneficial for the production of this compound and its derivatives.

Future research in this domain should explore:

Whole-Cell Biotransformation: Using engineered microorganisms or other fungal species as whole-cell biocatalysts to perform specific modifications on the this compound scaffold or its precursors. mdpi.compreprints.org This could facilitate the stereoselective synthesis of chiral centers, which can be challenging via traditional chemical methods.

Enzyme-Catalyzed Reactions: Identifying and isolating specific enzymes (e.g., oxidoreductases, hydrolases) from this compound-producing fungi that can be used in vitro for specific synthetic steps. frontiersin.org

Cooperative Chemoenzymatic Cascades: Designing one-pot, multi-step syntheses where a biocatalyst performs a selective transformation and a chemical catalyst completes a subsequent step, thereby streamlining the production process and reducing waste. nih.gov This approach is particularly promising for generating novel analogs that are not accessible through fermentation alone.

Application in Sustainable Agriculture as a Biocontrol Agent (Phytotoxin-based)

The phytotoxic properties of this compound make it a strong candidate for development as a natural herbicide or biocontrol agent, aligning with the goals of sustainable agriculture. mdpi.comresearchgate.net Natural products are increasingly sought as alternatives to synthetic pesticides due to their biodegradability and often novel modes of action, which can help manage the evolution of resistance in weeds and pathogens. arcjournals.org

This compound is produced by several plant pathogenic fungi, including Pestalotiopsis kenyana, which causes leaf spot disease, and contributes to necrotic leaf spot formation. nih.govmdpi.com This inherent phytotoxicity can be harnessed for agricultural benefit. Future research should focus on:

Mode of Action as a Herbicide: Elucidating the precise molecular target in plants that is responsible for this compound's phytotoxicity. This knowledge is essential for developing it as a selective herbicide.

Formulation and Delivery: Developing stable and effective formulations for applying this compound in field conditions. The efficacy of biocontrol agents is often dependent on the formulation, which affects their stability, persistence, and delivery to the target pest or weed. mdpi.com

Spectrum of Activity: Evaluating the herbicidal activity of this compound against a broad range of economically important weeds while assessing its selectivity and safety towards crop plants.

Integrated Pest Management (IPM): Investigating the synergistic effects of this compound with other biocontrol agents or conventional herbicides as part of an integrated pest management strategy to enhance efficacy and sustainability. arcjournals.org

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and characterizing Pestalopyrone in natural extracts?